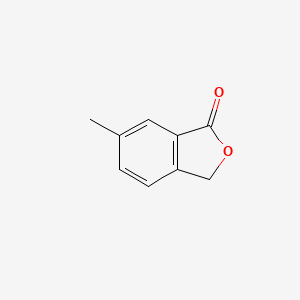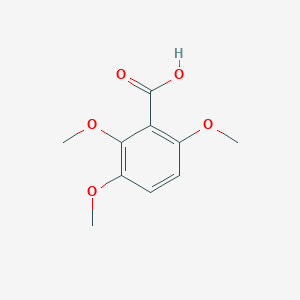
6-Methylisobenzofuran-1(3H)-one
Vue d'ensemble
Description
6-Methylisobenzofuran-1(3H)-one (MIBF) is a versatile organic compound that has been widely studied for its various applications in scientific research. MIBF is a bicyclic heterocyclic compound, which is a type of aromatic compound that consists of two fused rings of atoms. It is a colorless, crystalline solid with a melting point of about 75°C and a boiling point of about 200°C. MIBF is a versatile compound that can be used in a variety of applications, from organic synthesis to drug discovery. In
Applications De Recherche Scientifique
Synthesis of Pyriftalid and Paquinimod
6-Methylisobenzofuran-1(3H)-one, as an intermediate, is crucial in the synthesis of pharmaceutical compounds like Pyriftalid and Paquinimod. Efficient and scalable synthesis methods have been developed, using catalytic hydrogenation processes to produce key intermediates essential for these syntheses (Li, Li, Yang, & Zhang, 2017).
Synthesis and Rearrangement of 3-Isocyanophthalides
3-Isocyanoisobenzofuran-1(3H)-ones, related to 6-Methylisobenzofuran-1(3H)-one, are prepared from phthalaldehydic acids and are significant for synthesizing 3-cyanoisobenzofuran-1(3H)-ones. This process avoids the use of toxic cyanide, offering a safer alternative for compound synthesis. The products have applications in producing 1,4-naphthoquinols and 1,4-naphthoquinones (Mal, Ghosh, & Chakraborty, 2015).
Structural and Electronic Studies
Isobenzofuran-1(3H)-ones have been structurally characterized, revealing significant resonance-assisted hydrogen bonds (RAHBs). These findings are crucial in understanding the energy stabilization and electronic delocalization in these compounds, which have implications in various biological activities and pharmaceutical applications (Franca et al., 2016).
Divergent Thio/Selenolactionization Synthesis
A divergent synthesis method for isobenzofuran-1(3H)-one derivatives has been developed. This metal-free approach is crucial for regioselective synthesis of various derivatives, showcasing the compound's versatility in organic synthesis (Du et al., 2022).
Molecular Structure and Antioxidant Activities
The molecular structure of novel phthalide derivatives, including 6-Methylisobenzofuran-1(3H)-one, has been extensively analyzed. These studies are pivotal in understanding the compound's antioxidant activities, DNA binding, and molecular docking capabilities, which are valuable in medicinal chemistry (Yılmaz et al., 2020).
Environmentally Benign Synthesis Methods
Research has focused on developing environmentally friendly synthesis methods for isobenzofuran-1(3H)-ones. These methods emphasize high yield, solvent-free conditions, and reusability of catalysts, aligning with green chemistry principles (Maleki et al., 2015).
Anti-Tobacco Mosaic Virus Activities
Certain derivatives of 6-Methylisobenzofuran-1(3H)-one have shown promising anti-tobacco mosaic virus activities. This highlights the potential of these compounds in plant protection and agricultural applications (Shen et al., 2016).
Keto-Enol Tautomerism Studies
Keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives has been investigated, providing insights into their chemical properties and stability in different states. This research is vital for understanding the reactivity and potential applications of these compounds (Pires et al., 2016).
Propriétés
IUPAC Name |
6-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXGZAZFHFMWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(COC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348595 | |
| Record name | 6-Methylphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisobenzofuran-1(3H)-one | |
CAS RN |
72985-23-0 | |
| Record name | 6-Methylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72985-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)







![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)